N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide
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Overview
Description
N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a chemical compound that features both chlorophenyl and fluorophenyl groups attached to a sulfonylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the reaction of 3-chlorophenylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(4-chlorophenyl)sulfonylpropanamide
- N-(3-fluorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
- N-(3-bromophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Uniqueness
N-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c16-11-2-1-3-13(10-11)18-15(19)8-9-22(20,21)14-6-4-12(17)5-7-14/h1-7,10H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRAMCXLPOZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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